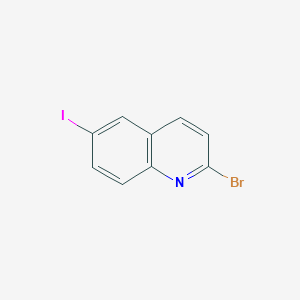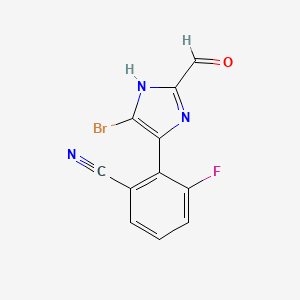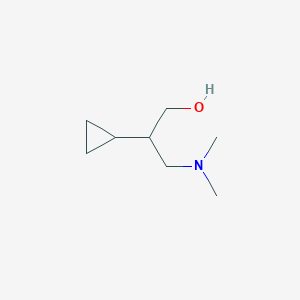
2-Cyclopropyl-3-(dimethylamino)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-(dimethylamino)-1-propanol is an organic compound with the molecular formula C8H17NO It is a cyclopropyl derivative with a dimethylamino group and a hydroxyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(dimethylamino)-1-propanol typically involves the reaction of cyclopropylmethyl bromide with dimethylamine, followed by reduction. One common method includes the use of Grignard reagents, where cyclopropylmethyl bromide reacts with magnesium to form a Grignard reagent, which then reacts with dimethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-3-(dimethylamino)-1-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-(dimethylamino)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-3-(dimethylamino)-1-propanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the cyclopropyl group may enhance the compound’s stability and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the hydroxyl group.
Dimethylaminopropanol: Similar but without the cyclopropyl group.
Cyclopropylmethanol: Similar but lacks the dimethylamino group.
Uniqueness
2-Cyclopropyl-3-(dimethylamino)-1-propanol is unique due to the presence of both the cyclopropyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
2-cyclopropyl-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)5-8(6-10)7-3-4-7/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
FQGZTESJDXCCHI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CO)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






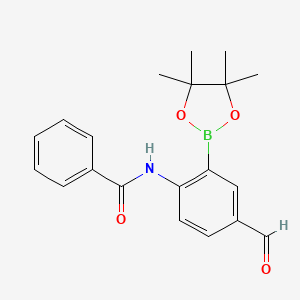
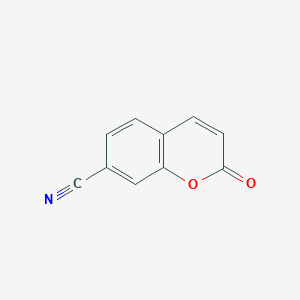


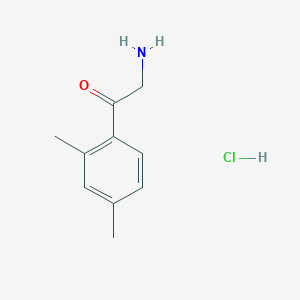
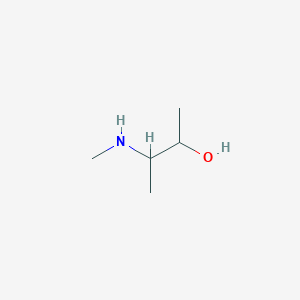
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
